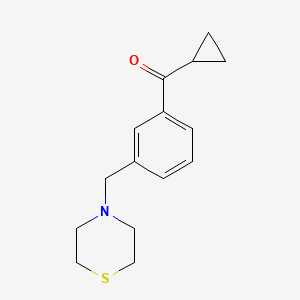

Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

cyclopropyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NOS/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSXEQHMFNQBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643397 | |

| Record name | Cyclopropyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-05-1 | |

| Record name | Cyclopropyl[3-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of cyclopropyl phenyl ketones substituted with thiomorpholinomethyl groups typically involves:

- Formation of the cyclopropyl ketone core through cyclopropanation or acylation reactions.

- Introduction of the thiomorpholinomethyl substituent via nucleophilic substitution or reductive amination on a suitable halomethyl or aldehyde precursor on the phenyl ring.

- Regioselective functionalization to ensure substitution at the 3-position (meta position) relative to the ketone.

Cyclopropanation Methods for Cyclopropyl Ketones

A key step in preparing cyclopropyl ketones is the cyclopropanation of α,β-unsaturated ketones or related precursors. Literature reports an efficient procedure involving trimethylsulfoxonium iodide as a cyclopropanating agent:

- Reagents: Trimethylsulfoxonium iodide, sodium hydride (NaH) as base.

- Solvent: Mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

- Conditions: The base is added to trimethylsulfoxonium iodide in DMSO/THF at low temperature (−10 °C), followed by the addition of the α,β-unsaturated ketone substrate.

- Outcome: Cyclopropanation occurs to yield cyclopropyl ketones in yields around 70% under optimized conditions.

This method is sensitive to temperature control and order of reagent addition, which are critical for high yields and purity.

Introduction of the Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent can be introduced by:

- Nucleophilic substitution of a halomethyl group (e.g., bromomethyl) on the phenyl ring with thiomorpholine.

- Reductive amination of an aldehyde group on the phenyl ring with thiomorpholine under reducing conditions.

This step requires regioselective placement of the functional group at the 3-position on the phenyl ring. Protection/deprotection strategies may be employed if other reactive groups are present.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | 3-bromobenzoyl chloride + cyclopropane | AlCl3, inert solvent | 3-bromophenyl cyclopropyl ketone | 65-75 |

| 2 | Nucleophilic substitution | 3-bromophenyl cyclopropyl ketone | Thiomorpholine, base (e.g., K2CO3), solvent | Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone | 60-70 |

Note: This route is inferred from general principles of aromatic ketone synthesis and thiomorpholine substitution chemistry, as direct literature on this exact compound is sparse.

Comparative Analysis with Related Compounds

Research Findings and Observations

- The cyclopropyl ring imparts unique reactivity patterns compared to larger cycloalkane analogs, affecting both synthesis and biological activity.

- Temperature control and the order of reagent addition are critical in cyclopropanation steps to maximize yield and minimize side products.

- Thiomorpholine substitution is generally achieved via nucleophilic displacement on halogenated intermediates or reductive amination, with regioselectivity controlled by starting material design.

- Limited direct data on this compound synthesis suggests reliance on analogous compounds and general synthetic organic chemistry principles.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone has shown promise in the development of pharmaceuticals targeting various diseases.

- FXR Agonism : The compound has been investigated for its role as an agonist of the farnesoid X receptor (FXR), which is implicated in the regulation of bile acids and lipid metabolism. FXR agonists are being explored for their therapeutic potential in treating liver diseases, including non-alcoholic fatty liver disease (NAFLD) and cholestatic liver disorders .

- Anticancer Properties : Research indicates that compounds similar to this compound may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation. This inhibition could lead to novel treatments for various cancers by targeting metabolic pathways associated with tumor growth .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Wittig Reaction : this compound can be utilized in the Wittig reaction to synthesize α-cyclopropylstyrene derivatives. This reaction is valuable for creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

- Formation of Titanium Enolates : It acts as a starting reagent for the formation of (Z)-titanium enolates through TiCl4-n-Bu4NI-induced ring-opening reactions. These enolates can further participate in various coupling reactions, expanding the synthetic utility of this compound .

Material Science

In material science, this compound is being explored for its potential use in developing new materials:

- Polymer Chemistry : The unique properties of the cyclopropyl moiety may enhance the mechanical and thermal properties of polymers when incorporated into polymer matrices. This could lead to advancements in materials used for coatings, adhesives, and other industrial applications.

Case Study 1: FXR Agonist Development

A study published on FXR agonists highlights how compounds structurally related to this compound have been shown to improve lipid profiles and reduce liver fibrosis in animal models. These findings suggest a pathway for developing new treatments for metabolic syndrome and liver diseases.

Case Study 2: Synthesis of α-Cyclopropylstyrene

In a synthetic chemistry study, researchers successfully employed this compound in the Wittig reaction, yielding high-purity α-cyclopropylstyrene. This compound exhibited significant reactivity in subsequent reactions, demonstrating its utility as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropyl Phenyl Ketone (CAS: 10487-71-5)

- Structure: Lacks the thiomorpholinomethyl group, making it a simpler analog.

- Reactivity: Exhibits high selectivity in the Beckmann rearrangement, yielding amides in good yields (e.g., 27a1 in ). The cyclopropyl group enhances reactivity in photochemical reactions compared to non-cyclopropyl ketones like cyclooctanone .

- Applications : Used in Fischer indolisation reactions to synthesize tetrahydro-pyridazine and indole derivatives .

Cyclopropyl 3-(3-Pyrrolinomethyl)Phenyl Ketone (CAS: 898749-66-1)

- Structure : Replaces thiomorpholine with pyrrolin, altering electronic and steric profiles.

Fluorinated Derivatives (e.g., Cyclopropyl(2,5-difluorophenyl)methanone)

- Structure : Features fluorine substituents or tetrafluoroethoxy groups on the phenyl ring.

Reactivity in Key Chemical Reactions

Beckmann Rearrangement

- Cyclopropyl Phenyl Ketone : Forms amides with high selectivity (e.g., 27a1) due to the cyclopropyl group’s influence on migratory aptitude .

Hydrogen Borrowing Catalysis

- Cyclopropyl Ketones : Participate in iridium-catalyzed C–C bond formation. Ortho-disubstituted phenyl ketones undergo retro-Friedel-Crafts reactions, while cyclopropyl ketones (e.g., CAS 10487-71-5) undergo homoconjugate addition with nucleophiles .

- Thiomorpholinomethyl Derivative: The substituent’s steric bulk may limit accessibility in catalytic cycles, whereas its sulfur atom could stabilize transition states via lone-pair interactions.

Physicochemical Properties

Biologische Aktivität

Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone (CAS 898788-05-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of modulating protein tyrosine kinases (PTKs). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is primarily recognized for its role as a tyrosine kinase modulator . Tyrosine kinases are crucial in regulating several cellular processes, including cell proliferation, survival, and apoptosis. Dysregulation of these kinases is often implicated in oncogenesis and other diseases. The compound’s ability to inhibit specific PTKs may offer therapeutic avenues for treating cancers and other proliferative disorders.

In Vitro Studies

Research has indicated that derivatives of phenyl ketones, including this compound, can exhibit significant biological activities:

- Cell Viability : Studies using HepG2 liver cells demonstrated that certain phenyl ketone derivatives, potentially including this compound, have EC50 values less than 13.5 μM, indicating potent effects on cell viability and metabolic regulation .

- Cholesterol and Triglyceride Regulation : Compounds related to this chemical structure have shown efficacy in reducing total cholesterol and triglyceride levels in vitro, suggesting potential applications in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) .

Case Studies

- Cancer Therapeutics : The modulation of PTKs by this compound has been explored in various cancer models. Inhibition of specific kinases like HER2 and SRC has been linked to reduced tumor growth and increased apoptosis in cancer cells .

- Oxidoreductase Activity : The compound has been implicated in the modulation of oxidoreductase activities, which are essential for cellular metabolism and redox balance. This modulation may contribute to its anti-inflammatory properties and overall therapeutic potential .

Summary of Biological Activities

Comparison with Other Phenyl Ketones

| Compound Name | EC50 (μM) | Target Kinases |

|---|---|---|

| This compound | <13.5 | HER2, SRC |

| Novel Phenyl Ketone Derivative 5f | 10.2 | NAFLD-related oxidoreductases |

| Standard Drug (Silybin) | N/A | Liver protective effects |

Q & A

Basic: What are the optimal synthetic routes for Cyclopropyl 3-(thiomorpholinomethyl)phenyl ketone, and how do reaction conditions influence yield?

Answer:

Synthesis of cyclopropyl aryl ketones typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, cyclopropyl phenyl ketones are synthesized via acid-catalyzed reactions between cyclopropane derivatives and substituted phenylacetic acids, as seen in the preparation of 2-(3-chlorophenyl)ethyl cyclopentyl ketone using 3-chlorophenylacetic acid and cyclopentanone under acidic conditions . For thiomorpholinomethyl-substituted analogs, a nucleophilic substitution step may be required to introduce the thiomorpholine moiety post-ketone formation. Key variables include catalyst choice (e.g., H₂SO₄ vs. NaBH₄), temperature (reflux vs. ambient), and solvent polarity, which directly impact regioselectivity and yield.

Basic: How is the structural conformation of cyclopropyl aryl ketones validated experimentally?

Answer:

Conformational analysis employs spectroscopic and computational methods:

- NMR spectroscopy (e.g., monitoring hydrosilylation reactions of cyclopropyl phenyl ketone via ¹H/¹³C NMR ).

- X-ray crystallography to resolve cyclopropane ring strain and ketone orientation .

- Infrared spectroscopy tracks carbonyl stretching (~1680 cm⁻¹) to confirm ketone reduction .

Comparative studies with analogs (e.g., cyclopentyl vs. cyclohexyl phenyl ketones) reveal steric and electronic effects on reactivity .

Advanced: What mechanistic insights explain the anomalous reduction kinetics of cyclopropyl aryl ketones with sodium borohydride?

Answer:

Cyclopropyl phenyl ketone exhibits slower reduction rates compared to larger cycloalkyl analogs (e.g., cyclopentyl phenyl ketone) due to angular strain in the cyclopropane ring, which destabilizes the transition state during hydride attack. At 0°C, cyclopropyl phenyl ketone’s relative rate is 0.12 (vs. acetophenone = 1.0), attributed to torsional strain redistribution from the ring to the carbonyl carbon . Computational studies using semiempirical MO theory further correlate bond dissociation energies (BDEs) with experimental rates .

Advanced: How can hydrogen borrowing catalysis be applied to functionalize cyclopropyl aryl ketones?

Answer:

Iridium-catalyzed hydrogen borrowing enables α-branched ketone synthesis via alcohol coupling. For cyclopropyl ketones, ortho-disubstituted phenyl groups facilitate C–C bond formation. Post-reaction, retro-Friedel-Crafts acylation or homoconjugate addition (e.g., with nucleophiles like Grignard reagents) expands functionality . Cyclopropyl ketones’ strained rings enhance reactivity in such catalytic cycles, as demonstrated in the synthesis of bicyclic aromatics .

Advanced: How do computational methods resolve contradictions in cyclopropyl ketone reactivity data?

Answer:

Discrepancies in reaction outcomes (e.g., decarboxylative rearrangements yielding dihydrofurans vs. stable ketones) are addressed via density functional theory (DFT). For instance, α-(phenylcarbonyl)cyclopropane carboxylic acid rearranges to 4,5-dihydrofuran only under strong acid, while cyclopropyl phenyl ketone remains inert under similar conditions . Semiempirical calculations (AM1) predict C–C bond strengths and validate experimental BDE trends .

Advanced: What strategies optimize nickel-catalyzed [3+2] cycloaddition of cyclopropyl ketones with alkynes?

Answer:

Ni(cod)₂/AlMe₃ co-catalysis enables intermolecular [3+2] cycloaddition between cyclopropyl ketones and alkynes. Key parameters:

- Organoaluminum reagents (e.g., AlMe₃) promote oxidative addition of the cyclopropane .

- Solvent polarity (THF vs. DCM) modulates reaction efficiency.

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance electrophilicity, favoring cyclopentene formation .

Basic: How does the thiomorpholinomethyl group influence the compound’s biological interactions compared to analogs?

Answer:

The thiomorpholine moiety introduces sulfur-based hydrogen bonding and enhanced lipophilicity. Comparative studies with morpholine or piperazine analogs (e.g., CIPROXIFAN) show altered receptor binding affinities due to sulfur’s polarizability and lone-pair interactions . In vitro assays (e.g., kinase inhibition) paired with molecular docking clarify structure-activity relationships (SARs) .

Basic: How are cyclopropyl ketones characterized for stability under acidic/basic conditions?

Answer:

Stability assays involve:

- pH-dependent degradation : Monitoring via HPLC in trifluoroacetic acid (TFA) or NaOH solutions. Cyclopropyl phenyl ketone remains stable in TFA but undergoes ring-opening in aqueous acidic media .

- Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., cyclopropyl 4-methoxyphenyl ketone stable up to 282°C) .

Advanced: What methodologies resolve conflicting data on cyclopropane ring-opening mechanisms?

Answer:

Contradictions (e.g., ring-opening vs. retention during reduction) are resolved via isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies. For example, deuterated cyclopropyl ketones reveal hydride attack regiochemistry . Cross-validation with computational intermediates (e.g., oxa-nickelacycles in cycloadditions) clarifies competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.